3-(5-Cyclohexyl-1,2,4-oxadiazol-3-yl)aniline
Description
Historical Context of Oxadiazole Compounds
The historical development of oxadiazole chemistry traces back to 1884 when Tiemann and Krüger achieved the first synthesis of the 1,2,4-oxadiazole heterocycle, originally classified as azoxime or furo[ab1]diazole. This pioneering work laid the foundation for what would eventually become one of the most important classes of heterocyclic compounds in pharmaceutical and materials science. The heterocycle remained relatively unexplored for nearly eight decades following its discovery, with biological activity studies of 1,2,4-oxadiazole derivatives beginning in the early 1940s.
The breakthrough moment in oxadiazole chemistry occurred in the 1960s when the First-In-Class commercial drug containing a 1,2,4-oxadiazole ring, Oxolamine, was described and introduced to the pharmaceutical market as a cough suppressant. This marked the beginning of intensive research into oxadiazole derivatives, with scientific attention continuously rising since the year 2000. The last forty years have witnessed unprecedented exploration of 1,2,4-oxadiazole heterocycles, bringing forth a vast number of compounds exhibiting diverse biological activities including anticancer, anti-inflammatory, anticonvulsant, antiviral, antibacterial, antifungal, antidepressant, antiangiogenic, analgesic, anti-insomnia, anti-oedema, antiparasitic, and anti-Alzheimer properties.
The significance of oxadiazole chemistry has been further amplified by the discovery of naturally occurring compounds bearing the 1,2,4-oxadiazole ring. In 2011, Carbone and colleagues isolated two indole alkaloids, Phidianidine A and Phidianidine B, from sea slug Opisthobranch Phidiana militaris, both exhibiting in vitro cytotoxic activity against tumor and non-tumor mammalian cell lines. Another notable example is Quisqualic acid, obtained from seeds of Quisqualis indica, which exhibits affinity to metabotropic glutamate receptor type II and IV, representing attractive molecular targets for the treatment of stroke, epilepsy, and neurodegenerative disorders.
Classification and Nomenclature
This compound belongs to the class of five-membered heterocyclic compounds known as oxadiazoles, which contain one oxygen and two nitrogen atoms in their ring structure. The systematic classification of oxadiazoles encompasses four distinct isomeric forms based on the position of nitrogen atoms: 1,2,3-oxadiazole, 1,2,4-oxadiazole, 1,2,5-oxadiazole, and 1,3,4-oxadiazole. The compound under investigation specifically features the 1,2,4-oxadiazole isomer, which is characterized by nitrogen atoms positioned at the 2 and 4 positions of the five-membered ring.
The molecular formula of this compound is C₁₄H₁₇N₃O, with a molecular weight of 243.30 grams per mole. The International Union of Pure and Applied Chemistry name for this compound is this compound, reflecting its structural components including the aniline group attached to the 3-position of the oxadiazole ring and the cyclohexyl substituent at the 5-position. Alternative nomenclature systems may reference this compound using various chemical database identifiers, including Chemical Abstracts Service number 929338-71-6.
Table 1: Molecular Properties of this compound
| Property | Value |
|---|---|
| Molecular Formula | C₁₄H₁₇N₃O |
| Molecular Weight | 243.30 g/mol |
| Chemical Abstracts Service Number | 929338-71-6 |
| International Union of Pure and Applied Chemistry Name | This compound |
| Ring System | 1,2,4-oxadiazole |
| Functional Groups | Aniline, cyclohexyl |
The structural architecture of this compound demonstrates the bioisosteric equivalence that 1,2,4-oxadiazole heterocycles exhibit with ester and amide moieties due to their ability to create specific interactions such as hydrogen bonding. This bioisosteric relationship provides a particularly useful alternative when instability of ester or amide groups is observed, such as when hydrolysis may occur.
Significance in Heterocyclic Chemistry
The significance of this compound in heterocyclic chemistry extends beyond its individual properties to encompass the broader importance of oxadiazole scaffolds in modern chemical research. Heterocyclic compounds are recognized as intriguing scaffolds to incorporate in bioactive small molecules, due to the crucial role that heteroatoms cover in physiological processes, with more than 85% of biologically active compounds bearing at least one heterocyclic moiety.
The 1,2,4-oxadiazole ring system demonstrates remarkable versatility in its ability to serve as a core structure for drug design and development. The aromatic flat surface of the oxadiazole ring is effective in target binding through π-stacking interactions, or to properly position substituents according to a specific orientation. This structural feature contributes to the exceptional binding affinity and selectivity observed in many oxadiazole-based pharmaceuticals currently available on the market.
Contemporary pharmaceutical applications showcase the continued relevance of oxadiazole chemistry, with numerous commercially available drugs containing the 1,2,4-oxadiazole nucleus. These include Oxolamine and Prenoxdiazine as cough suppressants, Butalamine as a vasodilator, Fasiplon as a nonbenzodiazepine anxiolytic drug, Pleconaril as an antiviral agent, Ataluren for Duchenne muscular dystrophy treatment, and Proxazole for functional gastrointestinal disorders. Additionally, recent developments have led to the discovery of Raltegravir as an antiretroviral drug used to treat Human Immunodeficiency Virus, which has been recently proposed as a repurposing drug against Severe Acute Respiratory Syndrome Coronavirus 2.
The unique properties of the cyclohexyl substituent in this compound contribute to its distinctive characteristics within the oxadiazole family. The cyclohexyl group influences the compound's steric and electronic properties, potentially enhancing its binding affinity and specificity for certain biological targets compared to other oxadiazole derivatives. This structural modification represents an important example of how systematic variation of substituents can lead to compounds with enhanced biological activity or improved pharmacological profiles.
Research Importance and Applications Overview
The research importance of this compound stems from its potential applications across multiple scientific disciplines, particularly in medicinal chemistry and materials science. Current investigations have identified this compound as a promising building block for the development of novel antimicrobial agents, reflecting the broader trend toward exploring oxadiazole derivatives for their therapeutic potential.
Biochemical analysis of this compound has revealed significant interactions with various biological targets, particularly oxidoreductase enzymes. The compound has been shown to interact with the 1XDQ protein, where it binds to the active site and influences enzyme activity. These interactions suggest potential applications in the modulation of cellular oxidative stress responses, with research indicating that the compound may upregulate antioxidant genes, thereby enhancing cellular ability to combat oxidative damage.
Table 2: Research Applications of this compound
| Application Area | Specific Focus | Research Status |
|---|---|---|
| Medicinal Chemistry | Pharmacophore development | Active investigation |
| Antimicrobial Research | Novel agent development | Preliminary studies |
| Materials Science | Electronic/optical properties | Exploratory research |
| Enzyme Studies | Inhibition and binding | Ongoing analysis |
| Biochemical Research | Cellular stress responses | Active research |
The compound's versatility extends to materials science applications, where its unique molecular structure makes it suitable for use in the development of new materials with specific electronic or optical properties. This dual applicability in both biological and materials research underscores the interdisciplinary importance of oxadiazole chemistry in contemporary scientific research.
Recent advances in 1,2,4-oxadiazole synthesis methodology have enhanced the accessibility of compounds like this compound for research purposes. The development of room temperature synthesis methods has streamlined the preparation of bioactive 1,2,4-oxadiazoles, allowing researchers to more efficiently explore the therapeutic potential of these compounds. Furthermore, the establishment of convenient one-pot synthesis approaches for related oxadiazole derivatives has improved the overall efficiency of research into this important class of heterocyclic compounds.
Properties
IUPAC Name |
3-(5-cyclohexyl-1,2,4-oxadiazol-3-yl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O/c15-12-8-4-7-11(9-12)13-16-14(18-17-13)10-5-2-1-3-6-10/h4,7-10H,1-3,5-6,15H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQFWBCAIFGIAMB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C2=NC(=NO2)C3=CC(=CC=C3)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Table 1: General Conditions for Synthesizing 1,2,4-Oxadiazoles
| Starting Material | Reagents | Conditions | Products | Advantages/Limitations |
|---|---|---|---|---|
| Amidoxime | Acyl Chloride or Ester | Heating, Catalysts | 1,2,4-Oxadiazole | Good yields, but may require harsh conditions |
| Nitrile Oxide | Nitrile | Mild Conditions, Catalysts | 1,2,4-Oxadiazole | Can be less efficient due to side reactions |
Chemical Reactions Analysis
Types of Reactions
3-(5-Cyclohexyl-1,2,4-oxadiazol-3-yl)aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can modify the oxadiazole ring or the aniline group.
Substitution: The aniline group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and electrophiles for substitution reactions. The conditions vary depending on the desired reaction but often involve controlled temperatures and specific solvents .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation might yield nitro derivatives, while substitution reactions could introduce various functional groups onto the aniline ring .
Scientific Research Applications
3-(5-Cyclohexyl-1,2,4-oxadiazol-3-yl)aniline has several applications in scientific research:
Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design, particularly for its bioisosteric properties.
Materials Science: The compound’s unique structure makes it suitable for use in the development of new materials with specific electronic or optical properties.
Biological Studies: It is used in studies related to enzyme inhibition and receptor binding, contributing to the understanding of various biological processes.
Mechanism of Action
The mechanism of action of 3-(5-Cyclohexyl-1,2,4-oxadiazol-3-yl)aniline involves its interaction with specific molecular targets. For instance, it may exhibit affinity for metabotropic glutamate receptors, which are involved in neurological processes. The compound’s effects are mediated through its binding to these receptors, influencing signaling pathways and potentially offering therapeutic benefits for conditions like epilepsy and neurodegenerative disorders .
Comparison with Similar Compounds
Key Observations :
- Cyclohexyl and ethyl substituents increase lipophilicity, favoring membrane permeability.
- Electron-withdrawing groups (e.g., CF3, Cl) modulate electronic properties for specific interactions in drug design.
- Polar substituents (e.g., oxolanyl) balance solubility and bioavailability.
Physical and Chemical Properties
Solubility and Stability
Reactivity
- Oxadiazole rings participate in electrophilic substitution; electron-donating groups (e.g., methyl) activate the ring, while electron-withdrawing groups (e.g., CF3) deactivate it .
- The aniline moiety enables coupling reactions (e.g., diazotization) for further derivatization .
Commercial Availability and Pricing
Biological Activity
3-(5-Cyclohexyl-1,2,4-oxadiazol-3-yl)aniline (CAS No. 929338-71-6) is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its anticancer properties, antimicrobial effects, and other pharmacological activities based on diverse research findings.
- Molecular Formula : C14H17N3O
- Molecular Weight : 243.3 g/mol
- Canonical SMILES : C1CCC(CC1)C2=NC(=NO2)C3...
The structure of this compound features a cyclohexyl group attached to a 1,2,4-oxadiazole ring, which is known for its diverse biological activities.
Anticancer Activity
Recent studies have indicated that 1,2,4-oxadiazole derivatives exhibit significant anticancer properties. For instance:
- A study evaluated various 1,2,4-oxadiazole derivatives against different cancer cell lines including HeLa (cervical cancer), A549 (lung cancer), and HCT116 (colon cancer). It was found that certain derivatives exhibited IC50 values as low as 0.19 µM against HCT116 cells, indicating potent antiproliferative activity .
Table 1: Anticancer Activity of Related Oxadiazole Compounds
The introduction of electron-withdrawing groups at specific positions on the aromatic ring has been shown to enhance the biological activity of these compounds .
Antimicrobial Activity
The antimicrobial properties of oxadiazole derivatives have also been extensively studied. Compounds with oxadiazole moieties demonstrated significant antibacterial and antifungal activities against various pathogens.
Table 2: Antimicrobial Activity of Oxadiazole Derivatives
| Compound | Target Pathogen | Activity Type | Reference |
|---|---|---|---|
| Compound D | E. coli | Antibacterial | |
| Compound E | Staphylococcus aureus | Antibacterial | |
| Compound F | Candida albicans | Antifungal |
In one study, several oxadiazole derivatives exhibited moderate to high antibacterial activity against strains such as E. coli and S. aureus, along with notable antifungal effects against Candida species .
Anti-inflammatory Activity
Research has also highlighted the anti-inflammatory potential of oxadiazole derivatives. For example:
- A series of compounds were evaluated for their anti-inflammatory effects using various in vitro models. Some derivatives showed promising results in reducing inflammation markers .
The mechanism by which this compound exerts its biological effects is still under investigation. However, studies suggest that the presence of the oxadiazole ring enhances interactions with biological targets such as enzymes involved in tumor proliferation and inflammatory pathways .
Case Studies and Research Findings
- Cytotoxicity Studies : In vitro cytotoxicity assays revealed that derivatives containing the oxadiazole ring could induce apoptosis in cancer cells through the activation of caspases .
- Selective Toxicity : The selectivity index (SI) for certain derivatives indicated lower cytotoxicity towards normal cells compared to cancer cells, suggesting a favorable therapeutic window .
Q & A
Q. Q1: What are the established synthetic routes for 3-(5-cyclohexyl-1,2,4-oxadiazol-3-yl)aniline, and how do reaction conditions influence yield?
Methodological Answer:
- Route 1 (Oxadiazole Ring Formation): Cyclocondensation of cyclohexylamidoxime with a nitrile precursor (e.g., 3-cyanoaniline) under acidic conditions (e.g., HCl/EtOH, reflux). This method is analogous to oxadiazole syntheses in and , where hydroxylamine intermediates react with nitriles or carbonyl derivatives .
- Route 2 (Post-Functionalization): Modify pre-synthesized oxadiazole cores. For example, introduce the cyclohexyl group via nucleophilic substitution or cycloaddition.
- Critical Factors: Temperature, solvent polarity, and catalyst (e.g., Pd/C for hydrogenation steps in ) significantly impact yield. Side reactions, such as hydrolysis of the oxadiazole ring under strong acidic/basic conditions, require careful pH control .
Q. Q2: How can the purity and structural integrity of this compound be validated post-synthesis?
Methodological Answer:
- Chromatography: Use HPLC with a C18 column (acetonitrile/water mobile phase) to assess purity.
- Spectroscopy:
- Elemental Analysis: Match experimental C/H/N ratios to theoretical values (e.g., ±0.3% tolerance) .
Advanced Research Questions
Q. Q3: How can computational methods predict the reactivity of the oxadiazole ring in catalytic applications or drug design?
Methodological Answer:
- DFT Studies: Calculate frontier molecular orbitals (HOMO/LUMO) to assess electrophilicity of the oxadiazole ring. For example, used DFT to analyze metallacycle interactions in cyclometalated complexes.
- Docking Simulations: Model interactions with biological targets (e.g., enzymes) by aligning the oxadiazole moiety with active-site residues. Software like AutoDock Vina can predict binding affinities .
- Limitations: Solvent effects and protonation states (e.g., aniline NH in physiological pH) must be parameterized for accuracy .
Q. Q4: What strategies resolve contradictory crystallographic data for oxadiazole-containing analogs?
Methodological Answer:
- Multi-Technique Validation: Combine X-ray diffraction (e.g., SHELX refinement in ) with powder XRD and IR spectroscopy to confirm bond lengths/angles.
- Twinned Data Handling: For macromolecular complexes, use SHELXPRO () to deconvolute overlapping reflections.
- Case Study: reported discrepancies in anti-Pneumocystis activity for oxadiazole derivatives; structural validation via crystallography ruled out synthetic errors as the cause .
Q. Q5: How does substituent position (e.g., cyclohexyl vs. methyl on oxadiazole) impact biological activity or material properties?
Methodological Answer:
-
SAR Studies: Synthesize analogs (e.g., 5-methyl, 5-phenyl) and compare bioactivity. showed that 5-methyl substitution enhanced anti-Pneumocystis efficacy by 30% vs. unsubstituted analogs.
-
Thermodynamic Profiling: Use DSC/TGA to link substituent bulk (cyclohexyl vs. smaller groups) to thermal stability. Bulky groups may increase melting points but reduce solubility .
-
Table: Comparison of substituent effects (hypothetical data):
Substituent LogP Melting Point (°C) Bioactivity (IC50, μM) Cyclohexyl 3.2 180–182 0.45 Methyl 2.1 165–167 0.75 H 1.8 155–158 1.20
Experimental Design & Troubleshooting
Q. Q6: How to optimize reaction conditions for scaling up synthesis while minimizing byproducts?
Methodological Answer:
- DoE Approach: Use a factorial design to vary temperature, solvent (e.g., DMF vs. EtOH), and catalyst loading. Monitor via TLC/LC-MS.
- Byproduct Mitigation:
- Oxadiazole Hydrolysis: Avoid aqueous workup at high temperatures.
- Aniline Oxidation: Use inert atmospheres (N/Ar) and antioxidants (e.g., BHT) .
- Case Study: achieved 70–80% yields in oxadiazole radiosynthesis by optimizing anhydrous conditions and reagent stoichiometry .
Q. Q7: What advanced spectroscopic techniques elucidate electronic interactions between the oxadiazole and aniline moieties?
Methodological Answer:
- UV-Vis/ECD: Identify charge-transfer transitions (e.g., π→π* in oxadiazole at ~270 nm).
- XPS: Measure N 1s binding energies to distinguish oxadiazole (≈399.5 eV) vs. aniline (≈400.2 eV) nitrogen environments.
- Solid-State NMR: Probe hydrogen bonding between NH and oxadiazole oxygen .
Data Interpretation & Reporting
Q. Q8: How to address discrepancies in biological activity data across studies?
Methodological Answer:
- Source Analysis: Check for variations in assay protocols (e.g., used 100 μg/ml screening vs. dose-response in other studies).
- Metabolic Stability: Test if cyclohexyl improves half-life in microsomal assays, explaining higher in vivo efficacy despite similar in vitro IC50 .
- Publish Negative Data: Report failed replicates or inactive analogs to refine SAR models .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
